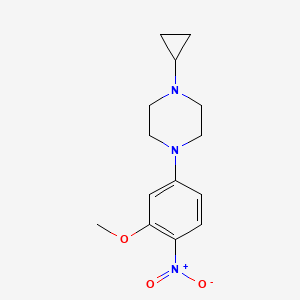![molecular formula C13H19NO3 B8138091 tert-butyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B8138091.png)
tert-butyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[®-1-(3-Hydroxy-phenyl)-ethyl]-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a hydroxyphenyl group and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(3-Hydroxy-phenyl)-ethyl]-carbamic acid tert-butyl ester can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form the ester.
Another method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Industrial Production Methods
Industrial production of [®-1-(3-Hydroxy-phenyl)-ethyl]-carbamic acid tert-butyl ester often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
化学反应分析
Types of Reactions
[®-1-(3-Hydroxy-phenyl)-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
[®-1-(3-Hydroxy-phenyl)-ethyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of [®-1-(3-Hydroxy-phenyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the carbamate group can act as a reversible inhibitor of certain enzymes. This dual interaction allows the compound to modulate various biochemical pathways, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
- [®-1-(3-Hydroxy-phenyl)-ethyl]-carbamic acid methyl ester
- [®-1-(3-Hydroxy-phenyl)-ethyl]-carbamic acid ethyl ester
- [®-1-(3-Hydroxy-phenyl)-ethyl]-carbamic acid isopropyl ester
Uniqueness
[®-1-(3-Hydroxy-phenyl)-ethyl]-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the compound’s stability. This makes it more resistant to hydrolysis and other degradation processes compared to its methyl, ethyl, and isopropyl counterparts.
属性
IUPAC Name |
tert-butyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(10-6-5-7-11(15)8-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFCTRSNCBCJCV-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8138033.png)
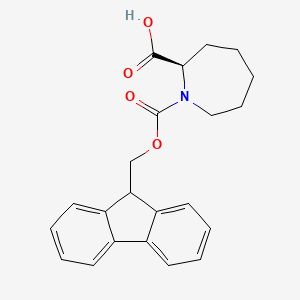

![(2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid](/img/structure/B8138046.png)
![(2S)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid](/img/structure/B8138051.png)
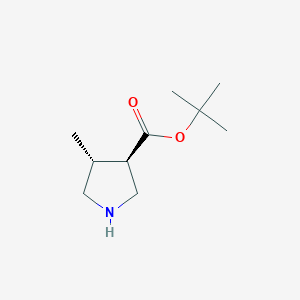
![5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide](/img/structure/B8138064.png)
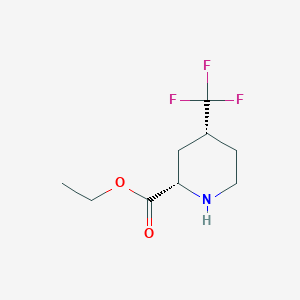
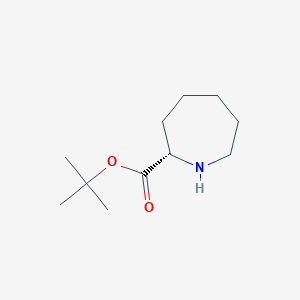
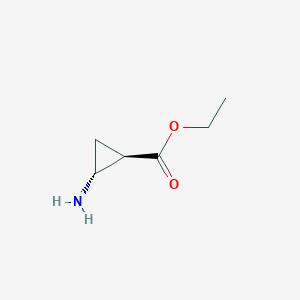
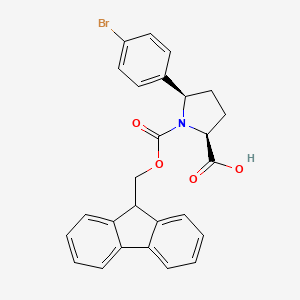
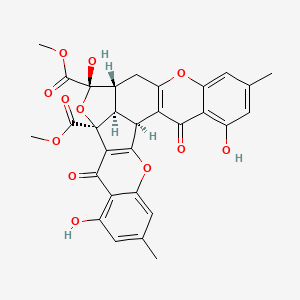
![6-(3-Methoxy-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B8138117.png)
